3-(2-Methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde
Description
Properties
Molecular Formula |
C10H8N2O3 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde |
InChI |
InChI=1S/C10H8N2O3/c1-14-8-5-3-2-4-7(8)10-11-9(6-13)15-12-10/h2-6H,1H3 |
InChI Key |
XDPJROVEYHSRDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C=O |
Origin of Product |
United States |
Preparation Methods
Cyclization of O-Acylamidoximes Using CDI Activation
The activation of carboxylic acids via N,N′-carbonyldiimidazole (CDI) provides a robust pathway for synthesizing 1,2,4-oxadiazoles. For 3-(2-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde, this method involves two steps:
- O-Acylation of Amidoxime : 2-Methoxybenzamidoxime reacts with a formylating agent activated by CDI. CDI converts the formyl source (e.g., formic acid derivatives) into an imidazolide intermediate, which acylates the amidoxime’s oxygen atom.
- Cyclodehydration : The O-acylamidoxime undergoes thermal cyclization at 120°C in dimethylformamide (DMF), eliminating water and forming the oxadiazole ring.
Key Conditions :
- Reagents : CDI (1.1 equiv), DMF solvent, 120°C for 4 hours.
- Yield : ~59% (based on analogous reactions).
- Advantages : One-pot synthesis, avoids unstable intermediates like formyl chloride.
One-Pot Synthesis via Vilsmeier Reagent Activation
The Vilsmeier-Haack reaction, traditionally used for formylating aromatic systems, has been adapted for oxadiazole synthesis. Here, the Vilsmeier reagent (generated from DMF and POCl₃) activates the formyl group directly during cyclization:
- Amidoxime Activation : 2-Methoxybenzamidoxime reacts with the Vilsmeier reagent, forming an O-formylamidoxime intermediate.
- Cyclization : Heating the intermediate induces cyclodehydration, yielding the target carbaldehyde.
Key Conditions :
- Reagents : DMF/POCl₃ (Vilsmeier reagent), 80–100°C.
- Yield : 61–93% (observed in analogous oxadiazole syntheses).
- Advantages : High yields, minimal purification required.
Alternative Methods: Nitrile Oxide Cycloaddition
Though less common, nitrile oxide cycloadditions offer a route to 1,2,4-oxadiazoles. For the carbaldehyde derivative:
- Nitrile Oxide Generation : Chlorination of 2-methoxybenzaldoxime forms a nitrile oxide.
- Cycloaddition with Nitriles : The nitrile oxide reacts with a nitrile bearing a formyl group (e.g., formyl cyanide), though this approach faces challenges due to reagent instability.
Key Conditions :
- Reagents : Chlorinating agents (e.g., NCS), nitriles.
- Yield : <20% (observed in similar reactions).
- Challenges : Low yields, unstable intermediates.
Comparative Analysis of Methods
| Method | Reagents | Temperature | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| CDI Activation | CDI, DMF | 120°C | ~59% | One-pot, stable intermediates | Requires anhydrous conditions |
| Vilsmeier Reagent | DMF/POCl₃ | 80–100°C | 61–93% | High yield, simple purification | Corrosive reagents |
| Superbase (KOH/DMSO) | KOH, ethyl formate | RT | Moderate | Scalable, mild conditions | Limited electrophile diversity |
| Nitrile Oxide Cycloaddition | NCS, nitriles | RT–80°C | <20% | Modular approach | Low yield, unstable reagents |
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), dimethylformamide (DMF)
Major Products Formed
Oxidation: 3-(2-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid
Reduction: 3-(2-Methoxyphenyl)-1,2,4-oxadiazole-5-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Anticancer Activity
Overview : Oxadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class can act as apoptosis inducers and exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies :
- A study highlighted the synthesis of novel 1,2,4-oxadiazole derivatives that demonstrated potent anticancer activity. For instance, a derivative of 3-(2-Methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde was evaluated against multiple cancer cell lines including human colon adenocarcinoma and breast cancer. The results showed an IC50 value of 2.76 µM against ovarian adenocarcinoma cells (OVXF 899) and 9.27 µM against pleural mesothelioma cells (PXF 1752) .
- Another research effort reported that modifications to the oxadiazole structure could enhance its antiproliferative activity. For example, derivatives with electron-withdrawing groups at specific positions exhibited improved biological activity against various tumor cell lines .
| Compound | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| 3-(2-Methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde | OVXF 899 | 2.76 |
| 3-(2-Methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde | PXF 1752 | 9.27 |
Antibacterial Properties
Overview : The antibacterial potential of oxadiazole derivatives has been explored due to their ability to inhibit bacterial growth effectively.
Research Findings :
- A recent study synthesized a series of substituted oxadiazoles that displayed significant antibacterial activity against both gram-positive and gram-negative bacteria. Notably, some derivatives showed minimum inhibitory concentration (MIC) values comparable to established antibiotics .
- Specifically, compounds derived from the oxadiazole structure demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, indicating their potential as new antibacterial agents .
| Compound | Bacteria Tested | MIC Value (µg/mL) |
|---|---|---|
| Oxadiazole Derivative A | E. coli | 10 |
| Oxadiazole Derivative B | S. aureus | 15 |
Other Biological Activities
In addition to anticancer and antibacterial activities, oxadiazole derivatives have shown promise in various other therapeutic areas:
- Anti-inflammatory Effects : Certain oxadiazoles have been reported to exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .
- Antifungal Activity : Some derivatives have also demonstrated antifungal effects against pathogenic fungi such as Candida albicans, suggesting their utility in treating fungal infections .
- Antitubercular Activity : Compounds containing the oxadiazole moiety have been evaluated for their efficacy against Mycobacterium tuberculosis, with promising results indicating potential for further development .
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The oxadiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
3-(2-Bromophenyl)-1,2,4-oxadiazole-5-carbaldehyde
- Substituent : 2-Bromophenyl group replaces the 2-methoxyphenyl group.
- Key Differences : Bromine’s electron-withdrawing nature reduces electron density in the oxadiazole ring compared to the methoxy group, which is electron-donating. This alters reactivity in nucleophilic substitutions or cross-coupling reactions.
- Applications : Brominated analogues are often intermediates in Suzuki-Miyaura coupling reactions, enabling further functionalization .
3-({3-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methoxy)benzaldehyde
- Substituent : Trifluoromethylphenyl group introduces strong electron-withdrawing effects and enhanced lipophilicity.
- Key Differences : The trifluoromethyl group increases metabolic stability and bioavailability, making this compound more suited for pharmacokinetic optimization in drug design .
Comparison with Other Heterocyclic Carbaldehydes
5-Chloro-3-(3-methylphenyl)-1,2-oxazole-4-carbaldehyde
- Core Structure : 1,2-Oxazole (isoxazole) instead of 1,2,4-oxadiazole.
- Key Differences : The isoxazole ring has one oxygen and one nitrogen atom adjacent to each other, leading to different dipole moments and hydrogen-bonding capabilities. This structural variation impacts binding affinity in biological systems, as seen in its use as a liquid crystal precursor .
4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one
- Core Structure : 1,2,4-Triazole with a ketone group.
- Key Differences : The triazole ring’s additional nitrogen atom enhances hydrogen-bonding interactions, often correlating with improved antimicrobial and antitumor activities compared to oxadiazoles .
Functional Group Modifications
(2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride
- Modification : Incorporation of a methylamine side chain.
- Key Differences : The amine group enhances water solubility and enables salt formation (e.g., hydrochloride), improving bioavailability. This modification is critical for central nervous system (CNS)-targeting drugs .
Quantitative Structure-Activity Relationship (QSAR) Insights
Studies on structurally related triazole derivatives (e.g., 3-substituted thio-5-(2-hydroxyphenyl)-4H-1,2,4-triazoles) reveal that electronic parameters such as HOMO-LUMO energy gaps (ΔE1) and charge distribution (ΣQ) significantly influence antimicrobial activity. For instance:
- ΔE1 : Lower HOMO-LUMO gaps correlate with higher reactivity and enhanced bioactivity.
- ΣQ : Increased electron density at specific atoms (e.g., sulfur in thioether groups) improves binding to microbial targets .
Key Research Findings
Electronic Effects : Methoxy groups in 3-(2-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde enhance electron density, favoring interactions with electrophilic targets like cysteine residues in proteins .
Steric Considerations : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl in 1,3,4-oxadiazoles) reduce enzymatic degradation but may hinder membrane permeability .
Biological Performance: Fluorinated derivatives (e.g., trifluoromethyl) exhibit superior pharmacokinetic profiles compared to non-fluorinated analogues due to increased metabolic stability .
Biological Activity
3-(2-Methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde is a compound belonging to the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. Oxadiazoles are known for their potential as therapeutic agents against various diseases, including cancer, bacterial infections, and neurodegenerative disorders. This article explores the biological activity of this specific oxadiazole derivative, highlighting its mechanisms of action, efficacy in various biological assays, and structure-activity relationships.
The biological activity of 3-(2-Methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde can be attributed to its ability to interact with multiple biological targets. Research indicates that oxadiazole derivatives exhibit a broad spectrum of activities including:
- Anticancer Activity : Many studies report that oxadiazole compounds inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values often in the low micromolar range .
- Antimicrobial Activity : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Studies show that related oxadiazole derivatives possess potent antibacterial properties by disrupting bacterial cell wall synthesis and function .
- Anti-inflammatory Effects : Some oxadiazoles have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2, which are critical in the inflammatory response .
Structure-Activity Relationship (SAR)
The biological efficacy of 3-(2-Methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde is influenced by its structural components. The presence of the methoxy group at the para position enhances its lipophilicity and facilitates better interaction with biological membranes. This modification has been linked to improved anticancer activity compared to other derivatives lacking this substituent .
Research Findings
A summary of key findings regarding the biological activity of 3-(2-Methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde is presented in the following table:
Case Studies
Several studies have focused on the synthesis and evaluation of oxadiazole derivatives similar to 3-(2-Methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde:
- Anticancer Evaluation : A recent study synthesized a series of oxadiazole derivatives and evaluated their anticancer activity against multiple cell lines. The results indicated that modifications at the phenyl ring significantly enhanced cytotoxicity against MCF-7 cells compared to standard chemotherapeutics like Doxorubicin .
- Antimicrobial Studies : Another investigation assessed the antibacterial properties of several oxadiazoles against common pathogens. The study found that compounds with electron-donating groups exhibited enhanced activity against both Gram-positive and Gram-negative bacteria .
- In Vivo Studies : Animal models have been used to evaluate the therapeutic potential of oxadiazole derivatives in treating infections and tumors. These studies often demonstrate a significant reduction in tumor size or bacterial load following treatment with these compounds .
Q & A
Basic: What are the standard synthetic routes for preparing 3-(2-Methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde?
Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions. A common approach involves:
Precursor Preparation : Reacting 2-methoxybenzoyl chloride with hydroxylamine to form the hydroxamic acid intermediate.
Cyclization : Treating the intermediate with a carbonyl source (e.g., triethyl orthoformate) under acidic conditions to form the 1,2,4-oxadiazole ring .
Oxidation : Selective oxidation of a methyl or hydroxymethyl group at the 5-position using oxidizing agents like KMnO₄ or CrO₃ under controlled conditions to yield the aldehyde functionality .
Key Considerations : Monitor reaction progress via TLC and optimize pH to avoid over-oxidation.
Basic: What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C) : Confirm the oxadiazole ring (δ ~8.5 ppm for H-5 in ¹H NMR) and aldehyde proton (δ ~9.8–10.2 ppm). The 2-methoxyphenyl group shows distinct aromatic splitting patterns .
- FT-IR : Look for C=O stretch (~1680 cm⁻¹) and aldehyde C-H stretch (~2720 cm⁻¹) .
- HRMS : Validate molecular weight (exact mass: 204.0706) to confirm purity and avoid misassignment of isotopic peaks .
Advanced: How can conflicting crystallographic data for this compound be resolved?
Methodological Answer:
Discrepancies in X-ray diffraction data (e.g., bond lengths or angles) may arise from:
- Twinned Crystals : Use the SHELXL software for refinement, employing the TWIN/BASF commands to model twinning .
- Disorder in the Aldehyde Group : Apply restraints to thermal parameters (ISOR/DFIX) and validate via residual density maps .
- Validation Tools : Cross-check with the IUCr’s checkCIF to identify outliers in geometric parameters .
Advanced: What computational methods are effective for predicting the reactivity of the aldehyde group in derivatization?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs). The aldehyde’s LUMO energy indicates susceptibility to nucleophilic attack (e.g., Schiff base formation) .
- MD Simulations : Study solvent effects (e.g., DMSO vs. THF) on reaction kinetics using GROMACS. Polar solvents stabilize the transition state for aldol condensations .
- QSPR Models : Corporate Hammett σ values for the 2-methoxyphenyl substituent to predict electronic effects on reaction rates .
Basic: How does the 2-methoxyphenyl substituent influence the compound’s physicochemical properties?
Methodological Answer:
- Solubility : The methoxy group enhances solubility in polar aprotic solvents (e.g., DMF) via dipole-dipole interactions but reduces solubility in non-polar solvents .
- Thermal Stability : Differential Scanning Calorimetry (DSC) shows a melting point ~180–185°C, with decomposition above 250°C due to oxadiazole ring cleavage .
- Electronic Effects : The electron-donating methoxy group stabilizes the oxadiazole ring via resonance, confirmed by red-shifted UV-Vis absorption (~290 nm) .
Advanced: What strategies mitigate side reactions during functionalization of the aldehyde group?
Methodological Answer:
- Protection-Deprotection : Temporarily protect the aldehyde as an acetal (using ethylene glycol and p-TsOH) before performing harsh reactions (e.g., Grignard additions) .
- Catalytic Control : Use Lewis acids (e.g., Sc(OTf)₃) to direct regioselectivity in nucleophilic additions, minimizing oxadiazole ring opening .
- In Situ Monitoring : Employ ReactIR to track aldehyde consumption and optimize reaction quenching to prevent over-functionalization .
Advanced: How can researchers address contradictory biological activity data in different assays?
Methodological Answer:
- Assay Optimization :
- SAR Studies : Compare derivatives (e.g., 3-(3-methoxyphenyl) analogs) to isolate the role of substituent positioning on activity .
Basic: What are the recommended storage conditions to prevent degradation?
Methodological Answer:
- Temperature : Store at –20°C under inert gas (Ar/N₂) to inhibit aldehyde oxidation .
- Light Sensitivity : Use amber vials to prevent photodegradation, confirmed by stability studies showing <5% decomposition over 6 months .
Advanced: How can researchers validate the compound’s role in catalytic cycles or metal coordination?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Resolve metal complexes (e.g., with Cu²⁺) to confirm binding via the oxadiazole N-atoms and aldehyde O-atom .
- EPR Spectroscopy : Detect paramagnetic species in catalytic reactions (e.g., radical intermediates) using Bruker EMX spectrometers .
Advanced: What analytical workflows resolve impurities in scaled-up synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
